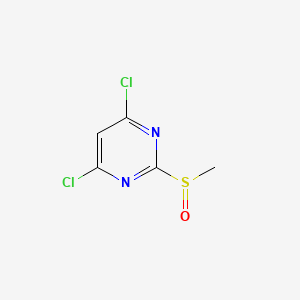

4,6-Dichloro-2-(methylsulfinyl)pyrimidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloro-2-methylsulfinylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2OS/c1-11(10)5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOKGYVYLLIAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693745 | |

| Record name | 4,6-Dichloro-2-(methanesulfinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-11-3 | |

| Record name | 4,6-Dichloro-2-(methanesulfinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Workhorse

An In-depth Technical Guide to 4,6-Dichloro-2-(methylsulfonyl)pyrimidine: A Keystone Intermediate in Modern Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] Within this class, 4,6-Dichloro-2-(methylsulfonyl)pyrimidine has emerged as a particularly powerful and versatile building block. Its strategic arrangement of reactive sites allows for controlled, sequential modifications, making it an invaluable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, unique reactivity, and practical applications, moving beyond simple protocols to explain the underlying chemical principles that govern its utility.

A point of clarification is essential regarding its nomenclature. This compound is the fully oxidized derivative of 4,6-Dichloro-2-(methylthio )pyrimidine. The oxidation of the sulfur atom from a thioether (-S-CH₃) to a sulfone (-SO₂-CH₃) dramatically alters its chemical behavior, transforming the methylsulfonyl group into an excellent leaving group for nucleophilic aromatic substitution (SNAr). This guide will focus exclusively on the methylsulfonyl derivative, identified by the CAS Number 4489-34-3 .

Section 1: Core Chemical and Physical Identity

A thorough understanding of a reagent begins with its fundamental properties. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is typically a white to light yellow crystalline solid, whose physical characteristics are summarized below.[2][3]

Table 1: Physicochemical Properties of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine [3][4]

| Property | Value |

| CAS Number | 4489-34-3 |

| Molecular Formula | C₅H₄Cl₂N₂O₂S |

| Molecular Weight | 227.07 g/mol |

| Appearance | White to yellow powder/crystal |

| Melting Point | 117-118 °C |

| Boiling Point | 402.3 °C (Predicted) |

| Density | ~1.60 g/cm³ |

| Solubility | Soluble in Methanol |

| Topological Polar Surface Area | 68.3 Ų |

| XLogP3 | 1.7 |

Molecular Structure

The structure of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is defined by a pyrimidine ring substituted with two chlorine atoms at the C4 and C6 positions and a methylsulfonyl group at the C2 position. This specific arrangement is the source of its synthetic utility.

Section 2: Synthesis and Mechanistic Rationale

The primary and most efficient route to 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is through the oxidation of its thioether precursor, 4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8).[5][6]

Causality of the Synthetic Strategy

The choice of this pathway is deliberate and rooted in fundamental reactivity principles. The thioether precursor is readily prepared but the methylthio group (-SCH₃) itself is a poor leaving group in SNAr reactions. Oxidation to the sulfone (-SO₂CH₃) dramatically increases the electrophilicity of the C2 carbon and stabilizes the resulting leaving group (methanesulfinate anion). The sulfone group acts as a powerful electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack. This transformation is the key to "unlocking" the synthetic potential of the C2 position.

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4489-34-3 [chemicalbook.com]

- 4. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

4,6-Dichloro-2-(methylsulfinyl)pyrimidine molecular weight

An In-depth Technical Guide: 4,6-Dichloro-2-(methylsulfinyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its core physicochemical properties, provides a validated, step-by-step protocol for its synthesis via controlled oxidation, and explores its strategic application in the construction of complex molecular scaffolds, particularly in drug discovery. The calculated molecular weight of this compound is 211.07 g/mol . The guide emphasizes the unique reactivity conferred by the methylsulfinyl group, positioning it as a versatile tool for researchers engaged in the synthesis of substituted pyrimidines. All protocols are designed to be self-validating through integrated analytical checkpoints, ensuring scientific rigor and reproducibility.

Introduction: The Pyrimidine Scaffold and the Role of Sulfoxide Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and anti-HIV agents such as Rilpivirine.[1] The strategic functionalization of the pyrimidine core is paramount to modulating biological activity. Compounds like this compound serve as highly valuable building blocks for this purpose.

This guide focuses specifically on the methylsulfinyl (sulfoxide) derivative, which occupies a critical intermediate position between its parent sulfide, 4,6-dichloro-2-(methylthio)pyrimidine, and its fully oxidized sulfone analogue, 4,6-dichloro-2-(methylsulfonyl)pyrimidine. The sulfoxide group is not merely a placeholder; it is an activatable leaving group for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is distinct from that of the chloro substituents and the corresponding sulfone, offering chemists a nuanced tool for achieving chemoselective functionalization of the pyrimidine ring. Understanding its synthesis and reactivity is essential for leveraging its full potential in complex synthetic campaigns.

Physicochemical and Spectroscopic Properties

The accurate identification and characterization of this compound are critical for its successful use. The following tables summarize its key properties and expected spectroscopic signatures.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂OS | - |

| Molecular Weight | 211.07 g/mol | Calculated |

| Monoisotopic Mass | 209.94216 Da | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from analogues[2] |

| Precursor CAS No. | 6299-25-8 (for 4,6-dichloro-2-(methylthio)pyrimidine) | [3] |

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~2.9-3.2 ppm (s, 3H, -S(O)CH₃)δ ~7.5-7.8 ppm (s, 1H, Ar-H) | The methyl singlet is shifted downfield from the thio-precursor (~2.6 ppm) due to the electron-withdrawing effect of the sulfoxide. The aromatic proton remains a singlet. |

| ¹³C NMR | Signals expected for the methyl carbon and four distinct aromatic carbons. | The chemical shifts will differ from the thio and sulfonyl analogues, providing a clear diagnostic fingerprint. |

| IR Spectroscopy | ~1030-1070 cm⁻¹ (strong, S=O stretch) | This strong absorption band is characteristic of a sulfoxide group and is absent in the thio-precursor. |

| Mass Spectrometry (EI/ESI) | Molecular Ion (M⁺): m/z 209, 211, 213 | The mass spectrum will show a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4) in an approximate 9:6:1 ratio, confirming the molecular formula. |

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the selective oxidation of its readily available thioether precursor, 4,6-dichloro-2-(methylthio)pyrimidine.

Synthetic Strategy: Controlled Oxidation

The oxidation of sulfides can yield either sulfoxides or sulfones.[4] The key to isolating the desired sulfoxide is precise control over the stoichiometry of the oxidizing agent. Using approximately one molar equivalent of an oxidant favors the formation of the sulfoxide, whereas an excess (two or more equivalents) will drive the reaction to the sulfone.[2] Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent reagent for this transformation due to its selectivity and predictable reactivity.

Sources

A Comprehensive Technical Guide on 4,6-Dichloro-2-(methylsulfinyl)pyrimidine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-2-(methylsulfinyl)pyrimidine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized for its versatile reactivity in constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, and mechanistic insights into its reactivity. We explore its critical role as a key intermediate in the synthesis of numerous pharmaceutical agents, underscoring its significance in contemporary drug discovery and development. This document serves as a technical resource, consolidating essential data, validated experimental procedures, and strategic applications to aid researchers in leveraging this compound's unique chemical attributes.

Introduction and Nomenclature

The pyrimidine scaffold is a fundamental core in a vast number of biologically active compounds, including several FDA-approved drugs.[1][2] Its electron-deficient nature makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry.[3] Within this class, this compound has emerged as a particularly valuable intermediate. The IUPAC name for this compound is 4,6-dichloro-2-(methylsulfonyl)pyrimidine .[4] The presence of three distinct reactive sites—two chlorine atoms at the C4 and C6 positions and a methylsulfonyl group at the C2 position—provides a platform for sequential and regioselective functionalization, enabling the efficient assembly of polysubstituted pyrimidines.[5]

This guide will systematically detail the physicochemical properties, synthesis, and chemical behavior of this key intermediate. Furthermore, it will highlight its strategic application in the synthesis of notable active pharmaceutical ingredients (APIs), providing field-proven insights for professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development. The key identifiers and properties of 4,6-dichloro-2-(methylsulfonyl)pyrimidine are summarized below.

| Property | Value | Source |

| IUPAC Name | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | [4] |

| CAS Number | 4489-34-3 | [6][7] |

| Molecular Formula | C₅H₄Cl₂N₂O₂S | [6][7] |

| Molecular Weight | 227.07 g/mol | [4][6][7] |

| Appearance | White to yellow or orange powder/crystal | [6] |

| Melting Point | 117-118 °C | [6] |

| Solubility | Soluble in Methanol, Dichloromethane | [6][7] |

| SMILES | CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl | [4] |

| InChIKey | DROUVIKCNOHKBA-UHFFFAOYSA-N | [6] |

The structure, featuring an electron-deficient pyrimidine ring activated by two chlorine atoms and a strongly electron-withdrawing methylsulfonyl group, is primed for nucleophilic attack.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4489-34-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

Navigating the Reactive Landscape of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Structure and Nomenclature

In the field of heterocyclic chemistry and drug discovery, precise nomenclature is paramount. This guide focuses on the versatile building block, 4,6-dichloro-2-(methylsulfonyl)pyrimidine . It is important to note that literature searches for the closely related "methylsulfinyl" analog are sparse, suggesting that the sulfonyl derivative is the compound of significant academic and commercial interest. Therefore, this whitepaper will address the synthesis, properties, and reactivity of the sulfonyl compound, assuming a common typographical error between "sulfinyl" and "sulfonyl."

This document provides an in-depth analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of complex organic molecules. Its unique electronic properties, arising from the presence of two chloro leaving groups and a potent sulfonyl activating group, make it a valuable tool for medicinal chemists. We will explore its nomenclature, physical and chemical identifiers, synthesis, and characteristic reactivity, providing a comprehensive resource for its application in research and development.

Section 1: Nomenclature and Identification

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is known by several synonyms in literature and commercial catalogs. Understanding these alternative names is crucial for efficient information retrieval.

Synonyms and Common Names

The following is a comprehensive list of synonyms and alternative names for 4,6-dichloro-2-(methylsulfonyl)pyrimidine found in scientific databases and supplier catalogs[1]:

-

4,6-Dichloro-2-methanesulfonylpyrimidine[2]

-

2-Methylsulfonyl-4,6-dichloropyrimidine[2]

-

4,6-dichloro-2-pyrimidinyl methyl sulfone[4]

-

Pyrimidine, 4,6-dichloro-2-(methylsulfonyl)-[2]

-

DLMSP

-

NSC45040[2]

Chemical Identifiers

For precise identification and database searching, the following identifiers are essential.

| Identifier | Value | Source |

| CAS Number | 4489-34-3 | [1] |

| PubChem CID | 239685 | [2] |

| Molecular Formula | C5H4Cl2N2O2S | [1][3] |

| Molecular Weight | 227.07 g/mol | [1][3] |

| IUPAC Name | 4,6-dichloro-2-methylsulfonylpyrimidine | [2][3] |

| InChI | InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 | [3] |

| InChIKey | DROUVIKCNOHKBA-UHFFFAOYSA-N | [3] |

| SMILES | CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl | [3] |

| EC Number | 675-109-5 | [2] |

| MDL Number | MFCD00672147 | [1] |

Section 2: Synthesis and Manufacturing

The primary and most common route to 4,6-dichloro-2-(methylsulfonyl)pyrimidine is through the oxidation of its thioether precursor, 4,6-dichloro-2-(methylthio)pyrimidine (also known as 4,6-dichloro-2-methylsulfanylpyrimidine). This oxidation is a critical step that significantly enhances the reactivity of the pyrimidine ring, making the sulfonyl group an excellent leaving group in subsequent reactions.

Synthetic Pathway Overview

The synthesis begins with the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. This compound is then subjected to an oxidation agent, which converts the sulfide into a sulfone.

Detailed Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or a similar inert solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, approximately 2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess peroxide.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an off-white solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

Section 3: Reactivity and Applications in Drug Discovery

4,6-Dichloro-2-(methylsulfonyl)pyrimidine is a trifunctional electrophile, with three potential sites for nucleophilic attack: the two chlorine atoms at the C4 and C6 positions, and the methylsulfonyl group at the C2 position. The inherent reactivity of these leaving groups allows for a high degree of chemoselectivity in nucleophilic aromatic substitution (SNAr) reactions, making it an invaluable scaffold in medicinal chemistry.

Chemoselective Nucleophilic Aromatic Substitution (SNAr)

The outcome of the SNAr reaction is highly dependent on the nature of the nucleophile and the reaction conditions. This selectivity is a powerful tool for the controlled, stepwise synthesis of polysubstituted pyrimidines.

-

Reaction with Weak Bases (e.g., Anilines, Secondary Aliphatic Amines): In the presence of a weak base, nucleophiles such as anilines and secondary aliphatic amines selectively displace one of the chloride atoms, typically at the C4 position. The sulfonyl group remains intact.[5]

-

Reaction with Strong Nucleophiles (e.g., Deprotonated Anilines): When stronger nucleophiles are used, such as deprotonated anilines or their carbonyl derivatives, the methylsulfonyl group is preferentially displaced.[5]

-

Reaction with Unbiased Primary Aliphatic Amines: Sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group.[5]

This differential reactivity allows for the sequential introduction of different substituents onto the pyrimidine core, enabling the synthesis of diverse molecular libraries for drug screening.

Applications in Pharmaceutical Synthesis

The unique reactivity profile of 4,6-dichloro-2-(methylsulfonyl)pyrimidine has led to its use as a key intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine core is a common feature in many approved drugs, and this building block provides an efficient entry point for the creation of novel analogues for various therapeutic targets, including kinases and other enzymes.

Section 4: Conclusion

4,6-Dichloro-2-(methylsulfonyl)pyrimidine is a highly versatile and reactive building block that plays a significant role in modern organic synthesis and drug discovery. Its value lies in the three distinct leaving groups attached to the pyrimidine core, which allows for controlled, chemoselective functionalization. A thorough understanding of its nomenclature, synthesis, and reactivity is essential for any researcher aiming to leverage its synthetic potential. This guide has provided a comprehensive overview of these key aspects, serving as a valuable resource for the scientific community.

References

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved January 23, 2026, from [Link]

Sources

- 1. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4489-34-3 [chemicalbook.com]

- 2. 4,6-Dichloro-2-(methylthio)pyrimidine, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4489-34-3 [sigmaaldrich.com]

- 5. halochem.com [halochem.com]

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to the Biological Activities and Therapeutic Potential of Pyrimidine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of heterocyclic chemistry, consistently yielding compounds with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic applications of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore the causality behind experimental choices and provide field-proven insights to empower your research and development endeavors.

The Anticancer Potential of Pyrimidine Derivatives: Targeting the Hallmarks of Cancer

Pyrimidine derivatives have emerged as a prolific source of anticancer agents, with several compounds approved for clinical use and many more in various stages of development. Their success stems from their ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis.

Mechanism of Action: From Kinase Inhibition to DNA Damage

The anticancer activity of pyrimidine derivatives is diverse, a testament to the scaffold's versatility. Key mechanisms include:

-

Kinase Inhibition: Many pyrimidine-based drugs function as potent inhibitors of protein kinases, crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] The pyrimidine core can act as a bioisostere for the adenine ring of ATP, enabling competitive binding to the kinase active site.[2] A prominent example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[3] Pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, have revolutionized the treatment of non-small cell lung cancer (NSCLC).[4]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and amino acids.[5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cancer cell death.[6] Pyrimidine derivatives can be designed to mimic the structure of folic acid, allowing them to bind to the active site of DHFR and block its function.[7]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[8] Certain pyrimidine analogs can intercalate into DNA or stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[9][10]

-

Antimetabolites: As structural analogs of endogenous pyrimidines (uracil, thymine, and cytosine), some derivatives can be incorporated into DNA or RNA, disrupting their synthesis and function.[11] The classic example is 5-fluorouracil (5-FU), which has been a mainstay in cancer chemotherapy for decades.[11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring. For instance, in the context of EGFR inhibitors, specific substitutions at the 2- and 4-positions of the pyrimidine core are crucial for hinge-binding interactions within the ATP pocket of the enzyme.[13] The addition of a solubilizing group at the 6-position can enhance pharmacokinetic properties without compromising inhibitory activity. Quantitative structure-activity relationship (QSAR) studies, often employing computational methods like molecular docking, are instrumental in rationally designing more potent and selective inhibitors.[14][15]

| Compound Series | Key Substituent Modifications | Impact on Activity (IC50) | Target Cancer Cell Line |

| Pyrido[2,3-d]pyrimidines | Varied substituents on the phenyl ring at position 7 | IC50 values ranging from 17 µM to over 100 µM | A549 (Lung Carcinoma) |

| 1,2,3-Triazole-pyrimidines | Electron-withdrawing vs. electron-donating groups on the triazole ring | QSAR model predicted improved bioactivity with specific substitutions | MGC-803 (Gastric Cancer) |

| Pyridine Derivatives | Presence and position of -OMe, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity (IC50 in nM range) | Various cancer cell lines |

Table 1: Representative quantitative structure-activity relationship data for pyrimidine derivatives.[14][16][17]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess the cytotoxic potential of novel pyrimidine derivatives.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[15]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.

Pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal compounds.

Mechanisms of Antimicrobial Action

Pyrimidine-based antimicrobials exhibit diverse mechanisms of action, including:

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of DNA and Protein Synthesis: As seen in their anticancer applications, pyrimidine derivatives can inhibit key enzymes like DHFR in bacteria, leading to the cessation of DNA and protein synthesis.[5]

-

Inhibition of FtsZ Polymerization: Certain thiophenyl pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, which is essential for bacterial cell division.[18] This leads to filamentation and eventual lysis of the bacterial cells.[18]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a widely used method for preliminary screening of the antimicrobial activity of new compounds.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[19]

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure complete coverage.[19]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrimidine derivative onto the surface of the agar plate.[19]

-

Incubation: Invert the plates and incubate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Caption: The Kirby-Bauer disk diffusion assay workflow.

Antiviral Activity of Pyrimidine Derivatives: A Continuing Legacy

Pyrimidine nucleoside analogs were among the first effective antiviral drugs and continue to be a critical component of antiviral therapy.

Mechanisms of Antiviral Action

-

Nucleoside Analogs: These compounds mimic natural pyrimidine nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases.[20] This leads to chain termination or the introduction of mutations, thereby inhibiting viral replication.[21]

-

Non-Nucleoside Inhibitors: These derivatives do not mimic nucleosides but instead bind to allosteric sites on viral enzymes, such as reverse transcriptase in HIV, inducing conformational changes that inactivate the enzyme.[13]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound in vitro.

Principle: Viruses that cause cell lysis form clear areas, or plaques, in a monolayer of host cells. The ability of a compound to reduce the number or size of these plaques is a measure of its antiviral activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in a multi-well plate and grow them to confluency.

-

Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours to allow for viral attachment.[22]

-

Compound Treatment: Remove the viral inoculum and add a semi-solid overlay medium containing various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Pyrimidine Derivatives in the Modulation of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.

Mechanism of Anti-inflammatory Action

The primary mechanism of action for many anti-inflammatory pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[17][23] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators.[17] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[17]

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Synthesis of Biologically Active Pyrimidine Derivatives

The versatility of the pyrimidine scaffold is matched by the numerous synthetic routes available for its construction and derivatization.

Representative Synthesis: 5-Fluorouracil (5-FU)

A common method for the synthesis of the anticancer drug 5-FU involves the reaction of uracil with fluorine gas in a suitable solvent.

A Simplified Synthetic Scheme:

-

Reaction Setup: Uracil is dissolved in a solvent such as acetic acid in an inert atmosphere (e.g., nitrogen).[12]

-

Fluorination: Fluorine gas is carefully introduced into the reaction mixture. The fluorine selectively adds to the 5-position of the pyrimidine ring.

-

Product Isolation: The reaction mixture is worked up to isolate and purify the 5-fluorouracil product.[12]

Conclusion

The pyrimidine nucleus continues to be a highly privileged scaffold in drug discovery, yielding a diverse array of compounds with potent biological activities. This guide has provided a technical overview of their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. By understanding their mechanisms of action, structure-activity relationships, and the experimental protocols for their evaluation, researchers and drug development professionals can continue to leverage the remarkable potential of pyrimidine derivatives to address unmet medical needs. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the biological targets of these compounds will undoubtedly lead to the development of the next generation of pyrimidine-based therapeutics.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

- Method for producing 5-fluorouracil. (1972). Google Patents.

-

Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Transcriptional Consequences of Topoisomerase Inhibition. (n.d.). National Institutes of Health. Retrieved from [Link]

-

TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. (2026). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches. (2020). National Institutes of Health. Retrieved from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. Retrieved from [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). MDPI. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Retrieved from [Link]

-

The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight FDA-approved drugs. (2021). ACS Publications. Retrieved from [Link]

-

DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). (n.d.). Retrieved from [Link]

-

Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Topoisomerases as Anticancer Targets. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024). Remedy Publications LLC. Retrieved from [Link]

-

Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]

-

Topoisomerase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved from [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. (2011). PubMed. Retrieved from [Link]

-

Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved from [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives. (2021). Bentham Science Publishers. Retrieved from [Link]

-

Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. (2021). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.). Retrieved from [Link]

-

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. (2020). RSC Publishing. Retrieved from [Link]

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers. Retrieved from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]

-

Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). PubMed. Retrieved from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved from [Link]

-

Folate. (n.d.). Wikipedia. Retrieved from [Link]

-

A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. (2022). National Institutes of Health. Retrieved from [Link]

-

Plaque Assay Protocols. (2006). American Society for Microbiology. Retrieved from [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace. Retrieved from [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]

-

File:EGFR signaling pathway.png. (n.d.). Wikimedia Commons. Retrieved from [Link]

-

Topoisomerase Inhibitors (Anticancer Drugs Part 4) [ENGLISH]. (2023). YouTube. Retrieved from [Link]

-

Discovery of Amino Acid-Functionalized Multisubstituted Pyrimidines as Novel Efficient Antiviral Agents Against Enteroviruses. (2026). ACS Publications. Retrieved from [Link]

-

Diagram of EGFR signaling pathway showing impact of gefitinib and... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 5. ijpsr.com [ijpsr.com]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 13. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.coventry.ac.uk [pure.coventry.ac.uk]

- 23. canvaxbiotech.com [canvaxbiotech.com]

Unlocking Novel Therapeutics: A Technical Guide to the Mechanism of Action and Application of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine

Abstract

The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous FDA-approved therapeutics. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-2-(methylsulfinyl)pyrimidine stands out as a highly versatile precursor for the synthesis of diverse compound libraries with significant potential in drug discovery. While the direct biological activity of this compound is not extensively characterized, its true value lies in its chemical reactivity, enabling the strategic development of potent and selective modulators of key biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties of this compound, its application in the synthesis of targeted inhibitors, and a detailed experimental framework for elucidating the mechanism of action of its derivatives.

The Chemical Foundation: A Scaffold Primed for Discovery

This compound is a trifunctional electrophile, offering multiple sites for nucleophilic substitution. This unique chemical reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal starting point for the generation of diverse chemical entities. The core of its utility lies in the differential reactivity of the chloro and methylsulfinyl substituents, which can be selectively displaced under specific reaction conditions. This chemoselectivity is a critical asset in the efficient construction of complex molecules.

The 2-methylsulfinyl group, being a good leaving group, can be readily displaced by a variety of nucleophiles. Similarly, the chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a modular and strategic approach to library synthesis, as illustrated in the synthetic workflow for a novel Aurora kinase inhibitor[1][2].

Diagram 1: Synthetic Utility of this compound

Caption: A stepwise approach to characterizing the biological activity of novel compounds.

Initial Assessment of Biological Activity: Cytotoxicity Screening

The first step in characterizing a new compound is to assess its general biological activity. A cytotoxicity assay is a rapid and cost-effective method to determine if the compound has an effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. [3][4][5] Table 1: Key Parameters for MTT Cytotoxicity Assay

| Parameter | Recommendation | Rationale |

| Cell Lines | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) | To assess broad-spectrum activity and potential selectivity. |

| Compound Concentration | Logarithmic dilution series (e.g., 0.01 µM to 100 µM) | To determine the dose-response relationship and calculate the IC50 value. |

| Incubation Time | 48-72 hours | To allow sufficient time for the compound to exert its effects on cell proliferation. |

| Controls | Untreated cells (negative control), Staurosporine (positive control) | To ensure the validity of the assay and provide a benchmark for cytotoxic potency. |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and control compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [3][5]5. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. [6]6. Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Identifying the Molecular Target: Kinase Inhibition Assays

If a compound demonstrates significant cytotoxicity, the next logical step is to identify its molecular target. Based on our primary hypothesis, screening against a panel of kinases is a rational approach. Several commercial services offer kinase profiling, or in-house assays can be developed. Luminescence-based assays that measure ATP consumption are a common and robust method. [7][8] Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Assay Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate peptide.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to the kinase activity. This is often a multi-step process involving the conversion of ADP back to ATP, which then drives a luciferase-luciferin reaction. [7][8]5. Luminescence Measurement: Read the luminescent signal using a plate reader.

-

Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 value for the compound against each kinase in the panel.

Probing the Cellular Consequences: Signaling Pathway Analysis

Once a specific kinase target has been identified, it is crucial to confirm that the compound engages this target within a cellular context and to understand the downstream consequences. Western blotting is the gold-standard technique for analyzing changes in protein expression and phosphorylation status within a signaling pathway. [9][10][11][12][13] Experimental Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with the test compound at concentrations around its IC50 value for various time points. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. [12]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the target protein and its downstream effectors.

Assessing the Impact on Cell Proliferation: Cell Cycle Analysis

Many kinase inhibitors exert their cytotoxic effects by arresting the cell cycle. Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [14][15][16][17][18] Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane. [16]3. DNA Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). It is important to include RNase in the staining solution to prevent the staining of double-stranded RNA. [14][16]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold for the synthesis of novel bioactive molecules. While its own biological activity is not the primary focus, its utility as a starting material for the generation of targeted therapeutics, particularly kinase inhibitors, is well-established. The experimental workflow detailed in this guide provides a comprehensive and self-validating framework for researchers to systematically investigate the mechanism of action of novel compounds derived from this privileged pyrimidine core. By combining strategic chemical synthesis with a rigorous biological evaluation cascade, the full therapeutic potential of this remarkable scaffold can be unlocked.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]

-

A review for cell-based screening methods in drug discovery. (2018). Expert Opinion on Drug Discovery. [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved January 23, 2026, from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2016). Antimicrobial Agents and Chemotherapy. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). International Journal of Molecular Sciences. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

- Google Patents. (n.d.). CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 23, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

-

Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2023). StatPearls. [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved January 23, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

-

Synthesis of novel test compounds for antiviral chemotherapy of severe acute respiratory syndrome (SARS). (2005). Current Pharmaceutical Design. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature Chemical Biology. [Link]

- Google Patents. (n.d.). US20240034730A1 - PYRAZOLO DERIVATIVES AS HUMAN DIHYDROOROTATE DEHYDROGENASE (HDHODH) INHIBITORS FOR USE AS ANTIVIRALS.

-

Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2020). Journal of Chemistry and Applied Chemical Engineering. [Link]

-

Echelon Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved January 23, 2026, from [Link]

-

The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved January 23, 2026, from [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved January 23, 2026, from [Link]

-

Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. (2019). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atcc.org [atcc.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - RU [thermofisher.com]

- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

chemical properties of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine core represents a "privileged scaffold," a structural motif frequently found in bioactive compounds and approved pharmaceuticals. Its unique electronic properties and versatile substitution patterns make it an ideal foundation for constructing libraries of molecules aimed at complex biological targets. Within this class, this compound stands out as a trifunctional building block of significant strategic value. Possessing two reactive chlorine atoms and a moderately activated methylsulfinyl group, this intermediate offers a platform for controlled, sequential derivatization.

This guide provides an in-depth exploration of the synthesis, chemical properties, and reactivity of this compound. We will delve into the causality behind its synthetic preparation and its chemoselective reactions, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent scaffold in their discovery programs.

Synthesis: The Controlled Oxidation Pathway

The primary and most reliable route to this compound is through the selective oxidation of its readily available precursor, 4,6-Dichloro-2-(methylthio)pyrimidine. The key to this transformation is exercising precise control over the oxidative strength to prevent the formation of the corresponding sulfone, which exhibits markedly different reactivity.

Causality of Reagent Selection

The sulfur atom in the methylthio group is nucleophilic and easily oxidized. A two-stage oxidation process is possible: first to the sulfoxide, then to the sulfone. Our objective is to isolate the intermediate sulfoxide.

-

Under-oxidation: Incomplete reaction leaves starting material, complicating purification.

-

Over-oxidation: Formation of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is often irreversible and introduces a group with different reactivity and leaving group potential.[1][2]

Therefore, a mild and selective oxidizing agent is paramount. While various reagents can achieve this, hydrogen peroxide under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are common choices. The use of H₂O₂ is often preferred in process chemistry due to its cost-effectiveness and the generation of water as the only byproduct, aligning with green chemistry principles.[3][4]

Experimental Protocol: Selective Sulfide Oxidation

This protocol describes a robust method for the synthesis of the title compound.

Materials:

-

4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)[5]

-

Acetic Acid (as solvent)

-

Hydrogen Peroxide (30% aq. solution, 1.1 eq)

-

Sodium Bicarbonate (sat. aq. solution)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Stir plate, round-bottom flask, addition funnel, ice bath

Procedure:

-

Dissolution: Dissolve 4,6-Dichloro-2-(methylthio)pyrimidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

-

Controlled Addition: Add 30% hydrogen peroxide dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. This slow, cold addition is critical to prevent over-oxidation and control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid. Perform this step cautiously as CO₂ evolution will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

Proper characterization is essential for confirming the successful synthesis and purity of the target compound. The introduction of the oxygen atom significantly alters the electronic properties and, consequently, the spectral data compared to its sulfide precursor.

Summary of Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂OS | Calculated |

| Molecular Weight | 211.07 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Precursor CAS | 6299-25-8 (for methylthio analog) | [5] |

| Oxidized Product CAS | 4489-34-3 (for methylsulfonyl analog) | [1] |

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic features that validate the structure of this compound.

| Technique | Feature | Expected Observation & Rationale |

| ¹H NMR | Methyl Protons (-S(O)CH₃) | Singlet, ~2.8-3.0 ppm. Shifted downfield from the sulfide (~2.6 ppm) due to the deshielding effect of the sulfoxide oxygen. |

| Pyrimidine Proton (-CH-) | Singlet, ~7.5-7.8 ppm. The aromatic proton at the C5 position. | |

| ¹³C NMR | Methyl Carbon (-S(O)C H₃) | ~40-45 ppm. |

| Pyrimidine Carbons (C4/C6) | ~160-162 ppm. Carbons bearing chlorine atoms. | |

| Pyrimidine Carbon (C5) | ~120-125 ppm. | |

| Pyrimidine Carbon (C2) | ~170-175 ppm. Carbon attached to the sulfinyl group. | |

| IR Spectroscopy | S=O Stretch | Strong, sharp absorption band at 1050-1100 cm⁻¹. This is the definitive peak confirming the presence of the sulfoxide. |

| C-Cl Stretch | ~700-850 cm⁻¹ | |

| Aromatic C=N/C=C Stretch | ~1500-1600 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 210, 212, 214. Shows a characteristic isotopic pattern (approx. 9:6:1 ratio) due to the presence of two chlorine atoms. |

| Fragmentation | Loss of CH₃, SO, and Cl are expected fragmentation pathways. |

Chemical Reactivity: A Guide to Chemoselective Substitution

The synthetic power of this compound lies in the differential reactivity of its three electrophilic sites. The pyrimidine ring is highly electron-deficient, priming it for Nucleophilic Aromatic Substitution (SNAr).

The general order of reactivity for leaving groups on the pyrimidine ring is: C4/C6-Cl > C2-S(O)CH₃ .[6] This hierarchy allows for the selective functionalization of the C4 and C6 positions while leaving the C2-sulfinyl group intact for subsequent transformations. This is a distinct advantage over the methylsulfonyl analog, where the sulfonyl group is an excellent leaving group and can compete with or even be more reactive than the chlorides, depending on the nucleophile.[1][2][7]

Caption: Reactivity map of the this compound core.

Protocol: Selective Amination at the C4 Position

This protocol demonstrates the selective displacement of one chlorine atom using a primary amine, a common transformation in the synthesis of kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Aniline, 1.0-1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or THF)

-

Stir plate, round-bottom flask, condenser (if heating)

Procedure:

-

Setup: To a solution of this compound in the chosen solvent, add the primary amine.

-

Base Addition: Add the base (DIPEA or TEA) to the mixture. The role of the base is to scavenge the HCl byproduct, driving the reaction to completion.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the C4-mono-substituted product.

Causality of Selectivity: The C4 and C6 positions are electronically more activated towards nucleophilic attack than the C2 position in this system. Using stoichiometric amounts of the nucleophile at moderate temperatures ensures mono-substitution. A second, different nucleophile can then be introduced to displace the remaining chlorine at C6 under more forcing conditions, allowing for the synthesis of asymmetric pyrimidines.

Applications in Drug Discovery: Building Complexity

The ability to perform sequential, site-selective reactions makes this compound a powerful tool for building molecular diversity.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a 2,4-diaminopyrimidine core. This scaffold can be readily accessed by sequential amination at the C4 and C2 positions.

-

DNA-Encoded Libraries (DEL): The predictable and chemoselective reactivity is ideal for the multi-step syntheses required in DEL construction.[1]

-

Chiral Auxiliary: The sulfoxide group is a stereocenter. Enantiomerically pure starting material can be used to introduce chirality, which is a critical consideration in modern drug design.

Caption: Conceptual pathway for scaffold elaboration in drug discovery.

Safety and Handling

-

GHS Hazards: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation or allergic reaction, and cause serious eye irritation/damage.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

ResearchGate. 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PubChem. 4,6-Dichloro-2-methylpyrimidine. [Link]

-

PubChem. 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

-

PubChem. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. [Link]

-

ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

ACS Publications. An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

-

Journal of Synthetic Chemistry. Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. [Link]

Sources

- 1. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine|CAS 4489-34-3 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chemistry and Hazards of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine: A Technical Safety Guide

Chemical Identity and Inferred Hazard Profile

4,6-Dichloro-2-(methylsulfinyl)pyrimidine belongs to the family of dichloropyrimidines, which are known for their reactive nature and are often employed as building blocks in the synthesis of more complex molecules. The introduction of a methylsulfinyl group at the 2-position modulates the reactivity of the chloro substituents, making it a valuable intermediate.

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, its hazard profile is inferred from its structural precursors and oxidized analogs. The primary hazards associated with similar dichloropyrimidines are significant and warrant stringent safety measures.

Anticipated GHS Hazard Classification:

Based on the data for analogous compounds, this compound is anticipated to be classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2][3] |

| Acute Toxicity, Oral | Category 4 (Warning) | H302: Harmful if swallowed[4] |

It is crucial to handle this compound as if it possesses all these hazards until specific toxicological data becomes available.

Toxicological Assessment (Inferred)

A comprehensive toxicological profile for this compound has not been established. However, based on related compounds, ingestion is expected to be harmful and may cause severe swelling and damage to the gastrointestinal tract[3][5]. The primary toxicological concern is its corrosive nature. Direct contact with the skin or eyes is likely to cause severe burns[1][2][5]. Inhalation of dust may also be harmful.

Engineering Controls and Personal Protective Equipment (PPE)

Given the anticipated corrosive and toxic nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Engineering Controls:

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated laboratory. For weighing and transferring, a chemical fume hood is mandatory to prevent inhalation of dust particles.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area[3].

Personal Protective Equipment (PPE) Protocol:

A stringent PPE protocol is non-negotiable when working with this compound.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing[3].

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times. It is critical to check for any signs of degradation or perforation before and during use.

-

Lab Coat: A flame-retardant lab coat is essential to protect against accidental skin contact.

-

Additional Protection: For tasks with a higher risk of exposure, such as cleaning up spills, additional protective clothing, including aprons and shoe covers, should be utilized.

-

-

Respiratory Protection: If there is a risk of generating dust that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with a particulate filter is necessary[1].

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to mitigate the risks associated with this compound.

Handling:

-

Avoid the formation of dust.

-

Ensure all containers are clearly labeled.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].

-

Keep containers tightly sealed to prevent moisture absorption and contamination.

-

Store in a designated corrosives cabinet.

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure Protocols:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][3].

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][2][3].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][6].

-